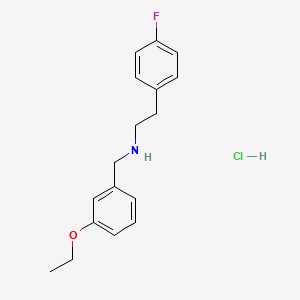![molecular formula C19H29N3O4S B5418910 1-[(4-methylphenyl)sulfonyl]-N-(2-morpholin-4-ylethyl)piperidine-4-carboxamide](/img/structure/B5418910.png)
1-[(4-methylphenyl)sulfonyl]-N-(2-morpholin-4-ylethyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of piperidine derivatives involves several key steps, including the functionalization of the piperidine ring and the introduction of sulfonyl and carboxamide groups. For instance, compounds like 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives have been synthesized and evaluated for their biological activities, showcasing the importance of substituent variation for activity enhancement (Sugimoto et al., 1990). Similarly, the synthesis of biologically active O-substituted derivatives further demonstrates the versatility of piperidine compounds in synthesizing targeted molecules with desired properties (Khalid et al., 2013).
Molecular Structure Analysis
The molecular structure of such compounds plays a crucial role in determining their reactivity and interaction with biological targets. Crystal structure determinations provide insights into the spatial arrangement of atoms and the conformational preferences of the molecules, which are critical for understanding their functional behavior (Aydinli et al., 2010).
Chemical Reactions and Properties
Piperidine derivatives participate in a variety of chemical reactions, highlighting their reactivity and potential for functional group transformations. For example, the annulation reaction for synthesizing morpholines and piperazines from β-heteroatom amino compounds showcases the synthetic utility of piperidine derivatives in constructing complex heterocyclic structures (Matlock et al., 2015).
properties
IUPAC Name |
1-(4-methylphenyl)sulfonyl-N-(2-morpholin-4-ylethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O4S/c1-16-2-4-18(5-3-16)27(24,25)22-9-6-17(7-10-22)19(23)20-8-11-21-12-14-26-15-13-21/h2-5,17H,6-15H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZNSVRHLCFZTJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NCCN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(2-ethoxyethyl)piperazin-1-yl]-4-(3,3,3-trifluoropropyl)pyrimidine](/img/structure/B5418828.png)
![N~1~,N~2~-dimethyl-N~2~-{[5-methyl-2-(3-phenoxyphenyl)-1,3-oxazol-4-yl]methyl}glycinamide](/img/structure/B5418848.png)
![(2S*,4S*,5R*)-5-(2,3-difluorophenyl)-4-{[(3-hydroxy-2,2-dimethylpropyl)amino]carbonyl}-1-methylpyrrolidine-2-carboxylic acid](/img/structure/B5418849.png)

![3-(methoxymethyl)-6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5418856.png)
![1-[3-(1-naphthyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]-1-oxopropan-2-ol](/img/structure/B5418868.png)

![N-(3,4-dimethylphenyl)-2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5418884.png)
![N-(3-amino-3-oxopropyl)-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide](/img/structure/B5418895.png)
![N-{4-[3-(4-chlorophenyl)acryloyl]phenyl}acetamide](/img/structure/B5418915.png)
![3-[2-(4-bromophenyl)-2-oxoethoxy]-1-hydroxy-9H-xanthen-9-one](/img/structure/B5418920.png)
![N-1,3-thiazol-2-ylbicyclo[6.1.0]non-2-ene-9-carboxamide](/img/structure/B5418923.png)
![(3R*,3aR*,7aR*)-3-(3,5-difluorophenyl)-1-(pyridin-2-ylmethyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5418926.png)
![2-butyl-5-imino-6-{4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5418934.png)